(3,5-DIMETHYLPHENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE
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Overview
Description
(3,5-DIMETHYLPHENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE is a complex organic compound that features a phenyl group substituted with two methyl groups at the 3 and 5 positions, a piperazine ring bonded to a pyrimidine ring, and a methanone group
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to exhibit a range of pharmacological effects, including anti-inflammatory . They are also known to inhibit the expression and activities of certain vital inflammatory mediators .
Mode of Action
It is known that pyrimidine derivatives can inhibit the expression and activities of certain vital inflammatory mediators . This suggests that 2-[4-(3,5-dimethylbenzoyl)-1-piperazinyl]pyrimidine may interact with its targets to modulate their activities, leading to changes in the inflammatory response.
Biochemical Pathways
For instance, they are involved in the de novo purine and pyrimidine biosynthesis pathways . The compound might affect these or other related pathways, leading to downstream effects.
Result of Action
Given that pyrimidine derivatives are known to exhibit anti-inflammatory effects , it is plausible that this compound may also have similar effects at the molecular and cellular levels.
Safety and Hazards
The safety data sheet for a similar compound, 2-Amino-4,6-dimethylpyrimidine, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-DIMETHYLPHENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common route starts with the preparation of the 3,5-dimethylphenyl precursor, followed by the introduction of the piperazine ring and subsequent attachment of the pyrimidine moiety. The final step involves the formation of the methanone group through oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the production process, including temperature, pressure, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
(3,5-DIMETHYLPHENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE undergoes various types of chemical reactions, including:
Oxidation: The methanone group can be further oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(3,5-DIMETHYLPHENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Indole Derivatives: Compounds containing the indole nucleus, known for their diverse biological activities.
Uniqueness
(3,5-DIMETHYLPHENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(3,5-dimethylphenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-13-10-14(2)12-15(11-13)16(22)20-6-8-21(9-7-20)17-18-4-3-5-19-17/h3-5,10-12H,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLOCBEKLCJKHEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=NC=CC=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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